molecular formula C22H22ClN3O3 B2578045 N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946216-86-0

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2578045
CAS No.: 946216-86-0
M. Wt: 411.89
InChI Key: FVNDLOQRMPSYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic pyridazinone-based compound of significant interest in medicinal chemistry and oncology research. This high-purity reagent is provided for use in biochemical research and early-stage therapeutic development. Pyridazinone derivatives are recognized for their diverse biological activities, which include potential anti-cancer properties . Specifically, structural analogs based on the pyridazin-3(2H)-one core have been identified as potent inhibitors of Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids . SCD has emerged as a promising therapeutic target in oncology, as cancer cells rely on its activity to generate unsaturated fatty acids necessary for membrane integrity and proliferation . By potentially inhibiting SCD, this compound class can induce cell death in sensitive cancer cell lines, making it a valuable tool for investigating lipid metabolism in cancer and exploring new targeted treatment strategies . The molecular structure of this compound features a chlorinated anilide moiety linked to a p-tolyl-substituted pyridazinone core via a butanamide chain, a scaffold optimized for interaction with its biological target. Researchers can utilize this compound for studying metabolic pathways, profiling compound libraries against cancer models, and advancing the development of novel targeted therapies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-15-5-7-16(8-6-15)18-10-12-22(28)26(25-18)13-3-4-21(27)24-19-14-17(23)9-11-20(19)29-2/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNDLOQRMPSYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the pyridazinone intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butanamide Chain: The butanamide chain is attached through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.

    Chlorination and Methoxylation: The final steps involve the chlorination of the phenyl ring using reagents like thionyl chloride or N-chlorosuccinimide, followed by methoxylation using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: The chlorinated phenyl ring is susceptible to nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific biological pathways.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization provide opportunities for creating products with enhanced performance or novel properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Pyridazinone vs. Oxadiazole Derivatives

A structurally related series of compounds, such as N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, replaces the pyridazinone ring with a 1,3,4-oxadiazole heterocycle. These derivatives exhibit potent lipoxygenase (LOX) inhibitory activity, with IC50 values ranging from 12.4 to 58.7 µM, depending on the substituents . In contrast, the pyridazinone core in the target compound may confer enhanced metabolic stability due to reduced susceptibility to oxidative degradation compared to oxadiazole.

Pyridazinone vs. Pyrimidine Derivatives

Patent literature describes N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide derivatives as human CTPS1 inhibitors for treating proliferative diseases . While the target compound lacks the pyrimidine and cyclopropanesulfonamido groups, its para-tolyl substituent on the pyridazinone may enhance hydrophobic interactions with target proteins, analogous to the chloropyridinyl group in the CTPS1 inhibitors.

Functional Analogues with Similar Pharmacophores

Stereochemical Variants

Compounds such as (R)- and (S)-isomers of N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide highlight the importance of stereochemistry in activity . Although the target compound lacks chiral centers in its butanamide chain, its para-tolyl group’s planar aromatic system may mimic the spatial arrangement of phenyl groups in these stereoisomers.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide Pyridazinone 5-chloro-2-methoxyphenyl, para-tolyl Not reported
N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives 1,3,4-Oxadiazole Varied 5-substituents (e.g., nitro, methyl) LOX inhibition (IC50: 12.4–58.7 µM)
N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Pyrimidine Cyclopropanesulfonamido, chloropyridinyl CTPS1 inhibition (antiproliferative)

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound has the following chemical properties:

PropertyValue
Molecular Formula C22H22ClN3O3
Molecular Weight 411.9 g/mol
CAS Number 946216-86-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines, including:

  • MGC-803 (gastric cancer)
  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

The compound showed IC50 values below 10 μM in these assays, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-Fu) .

Apoptosis Induction

Further investigations revealed that this compound induces apoptosis in cancer cells. Flow cytometry analysis indicated that treatment with the compound resulted in a significant increase in apoptotic cells, with rates reaching up to 86.7% under optimal conditions .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the compound's effect on MGC-803 cells, revealing morphological changes consistent with apoptosis, such as nuclear fragmentation and increased cell debris .
  • Structure-Activity Relationship (SAR) : The compound's structure has been analyzed to understand how modifications affect its biological activity. Substituents on the phenyl rings were found to influence potency and selectivity against cancer cells .

Q & A

Basic: What synthetic methodologies are commonly used to prepare N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide?

Answer:
The compound is typically synthesized via multi-step routes:

  • Step 1: Formation of the pyridazinone core through cyclization reactions. For example, palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates can construct the 6-oxo-pyridazin-1(6H)-yl moiety .
  • Step 2: Introduction of the p-tolyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3: Amide coupling between the pyridazinone intermediate and the substituted butanamide fragment using reagents like EDCI/HOBt or DCC .
    Key purification steps include column chromatography and recrystallization. Yield optimization often requires inert atmospheres and anhydrous solvents .

Advanced: How can reaction conditions be optimized to enhance the yield of the pyridazinone intermediate?

Answer:
Critical parameters for optimizing pyridazinone synthesis include:

  • Catalyst selection: Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos improve cyclization efficiency .
  • Temperature control: Maintaining 80–100°C during cyclization minimizes side reactions .
  • Solvent choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of nitroarene precursors .
  • CO surrogate optimization: Formic acid derivatives (e.g., ammonium formate) provide consistent CO release, reducing decomposition risks .
    Parallel reaction screening (e.g., using Design of Experiments) is recommended to identify optimal conditions .

Basic: What spectroscopic techniques are used for structural validation of this compound?

Answer:

  • NMR spectroscopy:
    • ¹H NMR: Distinct signals for the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and amide NH (δ ~10 ppm) .
    • ¹³C NMR: Confirms carbonyl groups (δ ~165–175 ppm) and quaternary carbons in the pyridazinone ring .
  • Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray crystallography: Resolves absolute configuration and bond angles, as demonstrated in analogous pyridazinone structures .

Advanced: How can researchers resolve discrepancies between experimental and computational spectral data?

Answer:
Discrepancies (e.g., in chemical shifts or coupling constants) may arise from:

  • Solvent effects: DFT calculations should account for solvent polarity (e.g., DMSO vs. chloroform) .
  • Conformational flexibility: Molecular dynamics simulations can model rotamer populations affecting NMR signals .
  • Impurity interference: HPLC or LC-MS purity checks (≥95%) are critical before spectral comparisons .
    Cross-validation using 2D NMR (e.g., COSY, HSQC) helps assign ambiguous signals .

Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?

Answer:

  • Enzyme inhibition assays: Lipoxygenase (LOX) or cyclooxygenase (COX) inhibition studies using UV-Vis spectroscopy to monitor substrate conversion (e.g., linoleic acid peroxidation for LOX) .
  • Cellular assays: Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines to assess therapeutic potential .
  • Binding affinity studies: Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Systematic substitution: Modify the p-tolyl group (e.g., electron-withdrawing substituents) to probe electronic effects on bioactivity .
  • Bioisosteric replacement: Replace the pyridazinone core with oxadiazole or triazole rings to assess metabolic stability .
  • Pharmacophore modeling: Computational tools (e.g., Schrödinger’s Phase) identify critical hydrogen-bonding motifs and hydrophobic pockets .
  • Data analysis: Use multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with IC₅₀ values .

Advanced: How should researchers address batch-to-batch variability in melting point or solubility data?

Answer:

  • Crystallization optimization: Use solvent/anti-solvent pairs (e.g., ethanol/water) to control polymorphism .
  • Thermal analysis: Differential scanning calorimetry (DSC) identifies polymorphic transitions affecting melting points .
  • Particle size reduction: Micronization or sonication improves solubility consistency .
  • Statistical process control (SPC): Track critical parameters (e.g., cooling rate during crystallization) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.